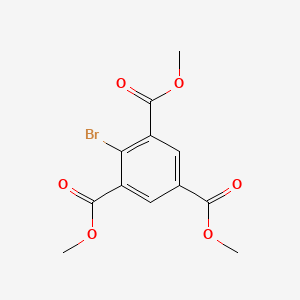

![molecular formula C11H20ClNO4 B3137065 Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 432037-41-7](/img/structure/B3137065.png)

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate

Vue d'ensemble

Description

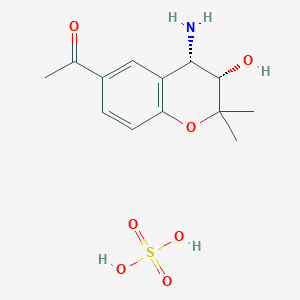

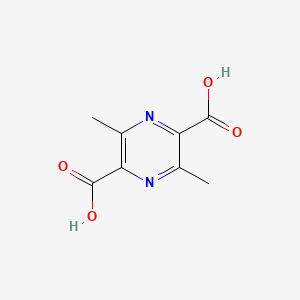

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a complex organic compound. It contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is complex due to the presence of the BOC group. The BOC group consists of a carbonyl (C=O) group and a tert-butyl group attached to an oxygen atom .Chemical Reactions Analysis

The BOC group can be removed from the compound using strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .Applications De Recherche Scientifique

Dipeptide Synthesis

The compound is used in the synthesis of dipeptides. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .

Peptide Synthesis

Ionic liquids have been broadly used in peptide synthesis as synthetic support, cleavage reagent and solvents . The compound, being an amino acid ionic liquid, can be used in peptide synthesis .

Organic Synthesis

The compound can be used as efficient reactants and reaction media in organic synthesis when their reactive side chain and N -terminus are chemically protected .

Synthesis of N-Heterocycles

The compound can be used in the synthesis of N-heterocycles through sulfinimine intermediates . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Protection of Amines

The tert-butyloxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di- tert -butyl dicarbonate in the presence of a base such as sodium hydroxide .

Mécanisme D'action

Target of Action

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is a derivative of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . These compounds are primarily used in the synthesis of peptides . The primary targets of this compound are therefore the amino acids that are involved in peptide synthesis .

Mode of Action

The compound acts as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This protects the amine from unwanted reactions during the synthesis process .

Result of Action

The primary result of the action of Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate is the protection of amines during peptide synthesis . This allows for the successful formation of peptide bonds without interference from unwanted side reactions .

Action Environment

The efficacy and stability of Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate depend on the specific conditions of the reaction it is used in. Factors such as temperature, pH, and the presence of other reactants can all influence its action .

Orientations Futures

Propriétés

IUPAC Name |

chloromethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO4/c1-11(2,3)17-10(15)13-7-5-4-6-9(14)16-8-12/h4-8H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMLUPQWHCHSRSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(=O)OCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

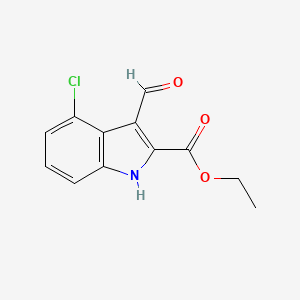

![3-{N-[2-(3-carboxypropanoylamino)cyclohexyl]carbamoyl}propanoic acid](/img/structure/B3137047.png)

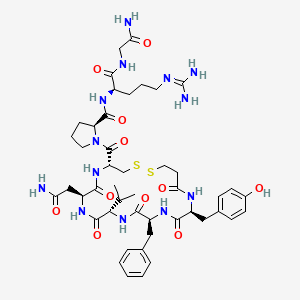

![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B3137050.png)

![N-(2-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3137058.png)